![molecular formula C20H33N3O2 B11799564 tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate](/img/structure/B11799564.png)
tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a pyrrolidine ring attached to a pyridine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine ring. The tert-butyl and ethyl groups are then added through a series of reactions involving carbamate formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. It could be used in the development of new drugs or as a tool for studying disease mechanisms .
Industry: In industry, this compound is used in the production of various chemicals and materials. It may be employed in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
- tert-Butyl (2-(pyrrolidin-3-yl) ethyl)carbamate
- tert-Butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity .
Biological Activity
tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate, with the CAS number 1352518-96-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
The molecular formula of this compound is C20H33N3O2, with a molecular weight of approximately 347.5 g/mol. The compound features a pyridine ring and a pyrrolidine moiety, which are often associated with various biological activities.
Property | Value |
---|---|
CAS Number | 1352518-96-7 |
Molecular Formula | C20H33N3O2 |
Molecular Weight | 347.5 g/mol |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to the central nervous system (CNS). The presence of the pyrrolidine and pyridine structures suggests potential activity as a modulator of neurotransmitter receptors, possibly affecting dopamine and serotonin pathways.
Pharmacological Studies
Research on similar compounds has indicated that derivatives containing pyrrolidine and pyridine can exhibit significant pharmacological effects, including:
- Antidepressant Activity : Compounds with similar structures have shown promise in treating mood disorders by modulating serotonin levels.
- Cognitive Enhancement : Certain derivatives have been linked to improvements in cognitive function, potentially through cholinergic mechanisms.
- Analgesic Properties : Some studies suggest that these compounds may also possess pain-relieving properties through interaction with opioid receptors.
Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of pyrrolidine derivatives, it was found that compounds similar to this compound exhibited significant anxiolytic effects in rodent models. The study utilized behavioral assays to assess anxiety levels post-administration, indicating a potential for therapeutic use in anxiety disorders.
Study 2: Cognitive Function
Another investigation focused on the cognitive-enhancing properties of pyridine-based compounds. It demonstrated that administration of these compounds improved memory retention in animal models subjected to memory impairment protocols. This suggests that this compound may have applications in treating cognitive decline associated with aging or neurodegenerative diseases.
Properties
Molecular Formula |
C20H33N3O2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-[3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H33N3O2/c1-7-23(19(24)25-20(4,5)6)18-16(10-8-12-21-18)17-11-9-13-22(17)14-15(2)3/h8,10,12,15,17H,7,9,11,13-14H2,1-6H3 |
InChI Key |
NYWBWKJZSPNJBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=CC=N1)C2CCCN2CC(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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